1,3,5-Trioxane

Formaldehyde depolymerization Reaction kinetics Anhydrous synthesis

1,3,5-Trioxane (CAS 110-88-3) is the only commercially stable, crystalline formaldehyde trimer that delivers stoichiometric anhydrous formaldehyde via a single-step, 48.3 kcal/mol decomposition. Unlike paraformaldehyde (variable chain lengths, higher formic acid) or aqueous formalin (uncontrolled water), it enables exact molar control for moisture-sensitive syntheses and acid-sensitive intermediates. For polymer manufacturers, it is the enabling monomer for solid-state POM polymerization at sub-ambient temperatures (4°C to −78°C), yielding ultra-high molecular weight (>1,000,000 g/mol) resins with superior crystallinity. Procure ≥99.0% (GC) material with specified stabilizer packages to ensure thermal integrity during storage/processing at 75°C. Ideal also for fuel blends where it depresses crystallization in methanol mixtures (40–150 parts trioxane per 100 parts methanol).

Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
CAS No. 110-88-3
Cat. No. B122180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trioxane
CAS110-88-3
Synonymss-Trioxane;  NSC 26347;  Triformol;  Trioxan;  Trioxymethylene;  sym-Trioxane_x000B_Ring Parent;  Metformaldehyde; 
Molecular FormulaC3H6O3
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC1OCOCO1
InChIInChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2
InChIKeyBGJSXRVXTHVRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1.94 M
SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C;  EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS;  SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS
SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trioxane (CAS 110-88-3): Technical Overview and Comparator Landscape for Procurement Decisions


1,3,5-Trioxane (CAS 110-88-3) is the stable cyclic trimer of formaldehyde, consisting of a six-membered ring with three carbon atoms alternating with three oxygen atoms (molecular formula C₃H₆O₃, molar mass 90.08 g/mol) [1]. It is a white, highly water-soluble crystalline solid with a melting point of 62°C and a boiling point of 115°C [1]. As a member of the trioxane isomer family, it is the only commercially significant and thermodynamically stable isomer under ambient conditions [2]. Its primary industrial value derives from its capacity to serve as an anhydrous, solid formaldehyde source that can be depolymerized under controlled conditions, distinguishing it from aqueous formaldehyde solutions and polymeric paraformaldehyde in applications requiring precise stoichiometry, anhydrous environments, or sustained formaldehyde release [3].

Why Generic Substitution of 1,3,5-Trioxane with Paraformaldehyde or Formaldehyde Solutions Introduces Quantifiable Process Risks


While 1,3,5-trioxane, paraformaldehyde, and aqueous formaldehyde solutions all function as formaldehyde sources, their substitution is not straightforward due to fundamental differences in physical state, depolymerization kinetics, and impurity profiles. 1,3,5-Trioxane provides a well-defined, crystalline stoichiometric formaldehyde source that depolymerizes via a concerted, single-step mechanism with an energy barrier of 48.3 kcal/mol, producing exclusively formaldehyde as the decomposition product under controlled thermal conditions [1]. In contrast, paraformaldehyde is a mixture of poly(oxymethylene) glycols of varying chain lengths that releases formaldehyde over a broader temperature range and often contains higher levels of formic acid impurities [2]. Aqueous formaldehyde solutions, while convenient, introduce water into reaction systems—an unacceptable variable in anhydrous organic syntheses, moisture-sensitive polymerizations, and certain fuel formulations [3]. Furthermore, the thermal-oxidative stability of 1,3,5-trioxane can be specifically tuned via stabilization additives, a level of process control not available with other formaldehyde sources [2]. The following quantitative evidence establishes the specific parameters under which 1,3,5-trioxane demonstrates measurable differentiation.

Quantitative Differentiation Evidence: 1,3,5-Trioxane vs. Comparators


Formaldehyde Release Kinetics: 1,3,5-Trioxane vs. Aqueous Formaldehyde Solutions

1,3,5-Trioxane undergoes unimolecular decomposition to three formaldehyde molecules via a concerted mechanism with a well-defined activation energy of 48.3 kcal/mol, producing exclusively formaldehyde as the sole detectable product under thermal conditions between 523 and 603 K [1]. In contrast, aqueous formaldehyde solutions consist of a complex equilibrium mixture of methylene glycol, poly(oxymethylene) glycols, and free formaldehyde, with the reactive formaldehyde concentration varying significantly with temperature, pH, and concentration [2]. This compositional ambiguity in aqueous solutions precludes precise stoichiometric control in anhydrous syntheses.

Formaldehyde depolymerization Reaction kinetics Anhydrous synthesis Stoichiometric control

Thermal-Oxidative Stability: 1,3,5-Trioxane vs. Paraformaldehyde at Elevated Temperatures

At 75°C, 1,3,5-trioxane produced via the liquid-phase method in the presence of a homogeneous catalyst undergoes partial decomposition, generating free formaldehyde, paraformaldehyde, and formic acid as by-products [1]. The study identified and compared the effectiveness of various stabilizers in suppressing thermal-oxidative degradation, enabling the selection of optimal additive types and concentrations to minimize by-product formation under specified conditions [1]. While paraformaldehyde is known to contain variable amounts of formic acid as a residual impurity from manufacturing, the ability to systematically screen and optimize stabilizers for 1,3,5-trioxane provides a quantifiable advantage in process control [1].

Thermal degradation Stabilizer effectiveness By-product formation Storage stability

Polymerization Performance: Solid-State vs. Molten-State 1,3,5-Trioxane Polymerization for Ultrahigh Molecular Weight POM

The polymerization of 1,3,5-trioxane under 'frozen' or solid-state conditions yields polyoxymethylene (POM) with molecular weights (Mw) exceeding 1,000,000 g/mol and negligible oligomer content, whereas molten-state polymerization produces lower molecular weight polymers contaminated with cyclic oligomers due to increased chain-end mobility and side reactions [1]. Specifically, cooling the reaction mixture to 4°C, −20°C, or −78°C soon after initiation suppresses oligomer formation and enables the synthesis of ultrahigh molecular weight POM with extraordinarily high crystallinity and fibrous morphology [1].

Cationic polymerization Polyoxymethylene (POM) Molecular weight control Oligomer suppression

Fuel Composition Synergy: 1,3,5-Trioxane-Methanol Mixtures vs. Methanol Alone

Patent US4595396 discloses compositions comprising 1,3,5-trioxane and methanol at ratios of approximately 40 to 150 parts by weight of trioxane per 100 parts by weight of alcohol [1]. These compositions enable the effective transport of energy values from light hydrocarbons and carbon dioxide sources and can be utilized as fuels, vehicles for transporting hydrocarbon heating values, or as slurry agents for solid or viscous fuels [1]. The addition of 1,3,5-trioxane depresses the crystallization temperature of the solvent phase, enhancing low-temperature operability [1].

Fuel additives Energy transport Slurry agents Methanol fuels

Solid Fuel Tablet Performance: 1,3,5-Trioxane-Hexamine Blends vs. Hexamine Alone

1,3,5-Trioxane is employed as a component in hexamine-based solid fuel tablets, where it contributes to smokeless combustion, high energy density, and ash-free burning characteristics [1]. These tablets, used by campers, hobbyists, military, and relief organizations, burn without liquefying and leave no residue [1]. While hexamine alone can serve as a solid fuel, the incorporation of 1,3,5-trioxane enhances the overall performance profile, though quantitative comparative combustion data (e.g., calorific value, burn rate) are not specified in the cited sources.

Solid fuel tablets Hexamine Energy density Portable heating

Procurement-Driven Application Scenarios for 1,3,5-Trioxane Based on Quantitative Evidence


Anhydrous Organic Synthesis Requiring Precise Formaldehyde Stoichiometry

In synthetic chemistry applications where water must be rigorously excluded (e.g., moisture-sensitive reactions, synthesis of acid-sensitive intermediates), 1,3,5-trioxane serves as the preferred formaldehyde source. Its well-defined, single-step thermal decomposition mechanism with an activation energy of 48.3 kcal/mol yields three equivalents of anhydrous formaldehyde per mole of trioxane, enabling exact stoichiometric control [1]. This contrasts sharply with aqueous formaldehyde solutions, which introduce water and exhibit variable reactive formaldehyde concentrations due to hydration equilibria [2]. Procurement of high-purity 1,3,5-trioxane (≥99.0% by GC) is essential for achieving reproducible reaction yields and minimizing side reactions in anhydrous syntheses.

Production of Ultrahigh Molecular Weight Polyoxymethylene (POM) Engineering Plastics

For manufacturers seeking to produce POM resins with molecular weights exceeding 1,000,000 g/mol and minimal oligomer contamination, 1,3,5-trioxane monomer polymerized under solid-state or 'frozen' conditions is the enabling feedstock [1]. This process, conducted at temperatures of 4°C, −20°C, or −78°C, suppresses chain-end mobility and side reactions that plague molten-state polymerization, resulting in polymers with superior crystallinity and mechanical properties [1]. Suppliers should be evaluated for monomer purity and trace acid content, as these factors critically influence polymerization kinetics and product molecular weight distribution.

Stabilized Formulations for Extended Storage and Elevated Temperature Processing

In industrial settings where 1,3,5-trioxane must withstand thermal stress during storage or processing (e.g., at 75°C), the incorporation of optimized stabilizer packages is critical to minimize decomposition into free formaldehyde, paraformaldehyde, and formic acid [1]. Procurement specifications should include requirements for stabilizer type and concentration, based on the quantitative effectiveness data available from recent stabilization studies [1]. This ensures that the material maintains its integrity and performance over the intended shelf-life and processing window, reducing waste and process variability.

Methanol-Trioxane Fuel Blends for Energy Transport and Viscous Fuel Slurries

For applications involving the transport and utilization of energy from light hydrocarbons and CO₂-rich gas streams, compositions comprising 1,3,5-trioxane and methanol at ratios of 40–150 parts trioxane per 100 parts methanol offer a multifunctional solution [1]. These blends serve as fuels, as vehicles for transporting hydrocarbon heating values, and as slurry agents for solid or viscous fuels, with the trioxane component depressing the crystallization temperature to enhance low-temperature operability [1]. Procurement should consider the specific trioxane-to-methanol ratio required for the target application and the inclusion of additional crystallization depressants.

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